Ethyl 4-(chloromethyl)nicotinate
Description
Contextual Significance within Nicotinate (B505614) and Pyridine (B92270) Chemistry
Ethyl 4-(chloromethyl)nicotinate is a derivative of nicotinic acid, a form of vitamin B3, and belongs to the broader class of pyridine-based heterocyclic compounds. hmdb.ca The pyridine ring, a six-membered aromatic ring containing one nitrogen atom, is a fundamental scaffold in numerous biologically active compounds and functional materials. The presence of three distinct functional groups—an ethyl ester, a chloromethyl group, and the pyridine nitrogen—imparts a unique reactivity profile to the molecule. The electron-withdrawing nature of the chlorine atom and the ester group influences the electron density of the pyridine ring, while the chloromethyl group at the 4-position serves as a reactive handle for a variety of chemical transformations.
Historical Perspective of its Synthetic Utility as a Key Intermediate
The development of this compound is rooted in the extensive exploration of nicotinic acid derivatives for applications in organic synthesis. While specific details on its initial discovery are not extensively documented, its utility as a key intermediate became apparent with the growing demand for functionalized pyridine building blocks. Historically, the synthesis of nicotinate esters, such as ethyl nicotinate, often involved the esterification of nicotinic acid with an alcohol in the presence of a strong acid catalyst like concentrated sulfuric acid. patsnap.com The subsequent functionalization of these simpler esters to introduce reactive groups like the chloromethyl substituent expanded their synthetic potential, allowing for the construction of more elaborate molecules.
Overview of Research Trajectories and Scholarly Contributions for this compound
Research involving this compound has primarily focused on its application as a versatile building block in organic synthesis. Scholarly work has demonstrated its role in the preparation of a wide array of more complex heterocyclic structures. The reactivity of the chloromethyl group, in particular, has been extensively exploited in nucleophilic substitution reactions to introduce various functionalities. This has made it a valuable precursor in the synthesis of compounds with potential biological activities, contributing to the fields of medicinal chemistry and drug discovery.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-(chloromethyl)pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-2-13-9(12)8-6-11-4-3-7(8)5-10/h3-4,6H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVIQUWRYVPUNHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CN=C1)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Ethyl 4 Chloromethyl Nicotinate
Established Synthetic Routes and Mechanistic Optimizations
The synthesis of ethyl 4-(chloromethyl)nicotinate typically involves multi-step sequences starting from readily available precursors. These routes have been refined over time to improve yields and operational simplicity.
Multi-step Synthesis Strategies from Readily Available Precursors
A common and well-established strategy for the synthesis of this compound begins with the esterification of nicotinic acid. Nicotinic acid is first converted to its ethyl ester, ethyl nicotinate (B505614), through Fischer esterification, often using ethanol (B145695) as both a solvent and reactant in the presence of a catalytic amount of a strong acid like sulfuric acid. scholarsresearchlibrary.com
The subsequent critical step involves the introduction of the chloromethyl group at the 4-position of the pyridine (B92270) ring. A frequent precursor for this transformation is ethyl 4-(hydroxymethyl)nicotinate. This intermediate can be synthesized through various methods, including the reduction of a corresponding carboxylic acid or ester. For instance, the reduction of methyl nicotinate to 3-pyridyl methanol (B129727) has been achieved using a sodium borohydride-methanol system. scholarsresearchlibrary.com A similar reduction of a diester precursor could yield the desired 4-hydroxymethyl intermediate.
The final chlorination of ethyl 4-(hydroxymethyl)nicotinate is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). nih.gov The reaction with thionyl chloride is a classic method for converting alcohols to alkyl chlorides.
A schematic representation of this common synthetic route is presented below:
Scheme 1: A Common Multi-step Synthesis of this compound
This diagram illustrates a generalized multi-step synthetic pathway.
Convergent and Divergent Synthetic Approaches to the Nicotinate Scaffold
While linear syntheses are common, convergent and divergent strategies offer advantages in terms of efficiency and the generation of molecular diversity.
Convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then combined in the final steps. researchgate.netrsc.org For the nicotinate scaffold, a convergent approach could involve the preparation of a substituted pyridine ring already bearing the chloromethyl group, which is then coupled with an ethyl ester fragment. This can reduce the number of steps in the main synthetic sequence and allow for the late-stage introduction of key functionalities.
Divergent synthesis , conversely, starts from a common intermediate that is diversified to produce a library of related compounds. rsc.org Starting from a functionalized nicotinate precursor, a divergent approach could be employed to introduce a variety of substituents at different positions on the pyridine ring, with the final chloromethylation being a key step in the synthesis of the target molecule and its analogs. For example, a common intermediate could be used to synthesize various nicotinamide (B372718) derivatives with different biological activities. nih.gov
Novel and Sustainable Synthetic Approaches for Enhanced Efficiency
Recent research has focused on developing more sustainable and efficient methods for the synthesis of this compound and its precursors, aligning with the principles of green chemistry.
Green Chemistry Principles and Methodologies in Synthesis
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. nih.gov In the context of synthesizing this compound, this translates to several key areas of improvement:
Alternative Solvents: Moving away from hazardous chlorinated solvents towards greener alternatives like water or bio-based solvents.
Catalysis: The use of catalytic methods, including biocatalysis, to replace stoichiometric reagents, thereby reducing waste and improving atom economy. nih.gov
Energy Efficiency: Employing methods like microwave-assisted synthesis to reduce reaction times and energy consumption. nih.gov
One example of a greener approach is the use of solid acid catalysts for the esterification of nicotinic acid, which can be easily recovered and reused, minimizing waste. google.com
Catalytic Methodologies for Precursor Functionalization
Catalytic methods are at the forefront of modern organic synthesis, offering high selectivity and efficiency. For the synthesis of this compound precursors, several catalytic strategies are being explored:
C-H Functionalization: The direct functionalization of C-H bonds is a powerful tool for streamlining synthetic routes. umich.edu Transition metal-catalyzed C-H activation could potentially be used to introduce the hydroxymethyl or a related group directly onto the pyridine ring of ethyl nicotinate, bypassing several steps in traditional syntheses.
Biocatalysis: Enzymes offer unparalleled selectivity under mild reaction conditions. For instance, nicotinate dehydrogenase has been used for the hydroxylation of nicotinic acid derivatives. nih.gov This technology could be adapted for the selective hydroxylation of the nicotinate scaffold at the desired position.
Photocatalysis: The use of light to drive chemical reactions is a rapidly growing field. Photocatalytic methods could be developed for the chlorination step, potentially avoiding the use of harsh chlorinating agents.
The table below summarizes some catalytic approaches relevant to the synthesis of key intermediates.
| Catalytic Method | Precursor | Transformation | Catalyst Example | Reference |
| Solid Acid Catalysis | Nicotinic Acid | Esterification | HND230 Solid Catalyst | google.com |
| Biocatalysis | Nicotinic Acid | Hydroxylation | Nicotinate Dehydrogenase | nih.gov |
| Transition Metal Catalysis | Ethyl Nicotinate | Hydrogenation | Palladium on Carbon (Pd/C) | researchgate.net |
Process Intensification and Scale-up Considerations in Research Contexts
Process intensification aims to develop smaller, more efficient, and safer chemical processes. mdpi.commdpi.com In a research context, this often involves the use of flow chemistry.
The continuous flow hydrogenation of ethyl nicotinate has been studied as a method for process intensification. researchgate.netcapes.gov.br Using a trickle bed reactor, significant throughput can be achieved on a laboratory scale. This approach offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and easier scalability.
For the chlorination step, solvent-free methods using equimolar amounts of phosphorus oxychloride in a sealed reactor have been shown to be efficient for various nitrogen-containing heterocycles. nih.gov This approach reduces the environmental burden associated with excess reagents and solvents and is suitable for larger-scale preparations.
These process intensification strategies are crucial for transitioning a synthetic route from a small-scale research laboratory setting to a larger-scale production environment, even within the context of producing significant quantities for further research applications.
Purification Techniques for Research Synthesis of this compound
The purification of this compound from a crude reaction mixture is a critical step to ensure high purity, which is essential for its subsequent use in research and development. The choice of purification method depends on the scale of the synthesis, the nature of the impurities present, and the desired final purity. Commonly employed techniques for analogous nicotinic acid esters and chloromethyl pyridine derivatives include liquid-liquid extraction, column chromatography, and distillation. High-performance liquid chromatography (HPLC) is also a valuable tool for assessing the purity of the final product.
Following the synthesis of this compound, the initial workup typically involves quenching the reaction and removing inorganic salts and other polar impurities. This is often achieved through an aqueous workup. The crude product can be dissolved in an organic solvent, such as ethyl acetate (B1210297) or dichloromethane, and washed with water or a mild basic solution, like sodium bicarbonate, to neutralize any acidic byproducts. sielc.com Care must be taken to avoid strong bases that could lead to hydrolysis of the ester functional group. sielc.com
For further purification, several methods can be employed:
Liquid-Liquid Extraction: This technique is effective for separating the desired product from water-soluble impurities. A patent describing the preparation of ethyl nicotinate, a closely related compound, details a process of extraction with ethyl acetate followed by drying over anhydrous sodium sulfate (B86663). patsnap.com A similar approach would be applicable to this compound.
Distillation: For larger scale purification, distillation under reduced pressure can be an effective method to obtain a high-purity product, particularly if the main impurities have significantly different boiling points. A patent for ethyl nicotinate reports achieving a purity of 99.5% (determined by Gas Chromatography) after distillation. google.com
Column Chromatography: This is a highly effective method for removing closely related impurities. While specific conditions for this compound are not extensively documented, methods for similar compounds provide a strong starting point. For instance, nicotinic acid derivatives are often purified using silica (B1680970) gel chromatography with a solvent system like ethyl acetate and hexane. sielc.com The polarity of the eluent can be adjusted to achieve optimal separation.
High-Performance Liquid Chromatography (HPLC): HPLC is primarily used as an analytical technique to determine the purity of the final compound. However, preparative HPLC can be used for small-scale purification to achieve very high purity. Various HPLC methods have been developed for the analysis of nicotinic acid and its derivatives, demonstrating the suitability of this technique. sielc.comresearchgate.netsielc.com A patent for a chloromethyl pyridine derivative reports achieving a purity of 99.3% as determined by HPLC. google.com
The following tables provide examples of purification parameters and analytical conditions used for related compounds, which can serve as a guide for the purification and analysis of this compound.
Table 1: Example of Purification Parameters for a Related Nicotinic Acid Ester
| Parameter | Value | Reference |
| Compound | Ethyl nicotinate | google.com |
| Purification Method | Distillation under reduced pressure | google.com |
| Solvent for Extraction | Toluene | google.com |
| Drying Agent | Not specified, but anhydrous sodium sulfate is common | patsnap.com |
| Reported Purity (GC) | 99.5% | google.com |
| Yield | 97.2% | google.com |
Table 2: Exemplary HPLC Conditions for Analysis of Related Pyridine Derivatives
| Parameter | Condition | Reference |
| Column | Waters Spherisorb® 5 µm CNRP 4.6 × 150 mm | bevital.no |
| Mobile Phase | Acetonitrile (B52724) and water with 0.1% formic acid (gradient elution) | bevital.no |
| Detection | Mass Spectrometer (SRM mode) | bevital.no |
| Reported Purity | Not applicable (analytical method) | bevital.no |
| Parameter | Condition | Reference |
| Column | Primesep 100, 4.6×150 mm, 5 µm, 100A | sielc.com |
| Mobile Phase | Acetonitrile and water with 0.05% H₂SO₄ (gradient) | sielc.com |
| Detection | UV at 250 nm | sielc.com |
| Reported Purity | Not applicable (analytical method) | sielc.com |
| Parameter | Condition | Reference |
| Column | BIST™ A+, 4.6×150 mm, 5 µm, 100A | sielc.com |
| Mobile Phase | 70% Acetonitrile, 30% TMDAP Phosphate buffer (10 mM, pH 4.0) | sielc.com |
| Detection | UV at 200 nm | sielc.com |
| Reported Purity | Not applicable (analytical method) | sielc.com |
These purification strategies, particularly a combination of extraction and column chromatography or distillation, are expected to yield this compound of high purity suitable for research purposes. The final purity should be confirmed by appropriate analytical techniques such as HPLC, GC, and NMR spectroscopy.
Reactivity and Mechanistic Investigations of Ethyl 4 Chloromethyl Nicotinate
The unique arrangement of functional groups in Ethyl 4-(chloromethyl)nicotinate—a reactive chloromethyl group, a nucleophilic pyridine (B92270) nitrogen, and an ester moiety on a pyridine ring—allows for a variety of chemical modifications. The reactivity of this compound is centered on nucleophilic substitution at the benzylic-like carbon, transformations involving the heteroaromatic nitrogen, and modifications of the ester group.
S_N2 Reactions with Diverse Nucleophiles (e.g., Oxygen, Nitrogen, Sulfur)
The primary mode of reactivity for the 4-(chloromethyl) group is the bimolecular nucleophilic substitution (S_N2) reaction. youtube.comyoutube.com In this one-step, concerted mechanism, a nucleophile attacks the electrophilic carbon atom bearing the chlorine, while the chloride ion simultaneously departs as the leaving group. youtube.com This reaction proceeds with an inversion of stereochemistry if the carbon were chiral. youtube.com The rate of this reaction is dependent on the concentration of both the this compound substrate and the attacking nucleophile. youtube.com
The electrophilic nature of the carbon atom in the chloromethyl group makes it susceptible to attack by a wide array of nucleophiles.
Oxygen Nucleophiles: Alkoxides (RO⁻) and hydroxides (OH⁻) can react to form ethers and alcohols, respectively.
Nitrogen Nucleophiles: Amines and related nitrogen-containing compounds can displace the chloride to form various substituted amines. smolecule.com
Sulfur Nucleophiles: Thiolates (RS⁻) are particularly effective nucleophiles and react readily to form thioethers. smolecule.com Research on analogous structures, such as ethyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, has shown that sulfur nucleophiles like sodium thiophenolate (PhSNa) effectively displace the chloride to yield the corresponding phenylthiomethyl derivative. researchgate.net This reaction highlights the susceptibility of the chloromethyl group to substitution by soft nucleophiles like sulfur.
The table below summarizes representative S_N2 reactions at the chloromethyl group.
| Nucleophile Type | Example Nucleophile | Reagent Example | Product Type |
| Oxygen | Alkoxide | Sodium Ethoxide (NaOEt) | Ether |
| Nitrogen | Amine | Ammonia (NH₃) | Primary Amine |
| Sulfur | Thiolate | Sodium Thiophenolate (PhSNa) | Thioether |
Ring Annulation and Cyclization Reactions Involving the Chloromethyl Moiety
The chloromethyl group is a key functional handle for constructing new ring systems through cyclization and annulation reactions. rsc.org Annulation refers to the process of building a new ring onto a pre-existing molecular framework through the formation of two new bonds. scripps.edu
In the context of this compound, the chloromethyl group can act as an electrophile in either intramolecular or intermolecular ring-forming reactions. For instance, if a nucleophilic center is present elsewhere in the molecule or in a reaction partner, it can attack the chloromethyl carbon, leading to cyclization.
Studies on related pyrimidine (B1678525) compounds demonstrate that the chloromethyl group's reactivity can be directed towards either direct nucleophilic substitution or a more complex ring expansion, depending on the reaction conditions and the basicity of the nucleophilic medium. researchgate.net In the presence of strong bases, the chloromethyl group can participate in cascade reactions, leading to novel polycyclic structures. researchgate.net These examples underscore the potential of the chloromethyl moiety in this compound to serve as a building block for more complex heterocyclic systems.
Transformations of the Pyridine Nitrogen Atom and Related Pyridinium (B92312) Salt Formation
The lone pair of electrons on the nitrogen atom of the pyridine ring imparts basic and nucleophilic character. This allows for reactions with various electrophiles. A common transformation is the formation of N-oxides upon treatment with an oxidizing agent like a peroxy acid.
Furthermore, the pyridine nitrogen can be alkylated to form pyridinium salts. The chloromethyl group within the same molecule presents the possibility of an intramolecular reaction, which would lead to the formation of a bicyclic pyridinium salt. Alternatively, in an intermolecular reaction, one molecule of this compound could alkylate the pyridine nitrogen of another molecule, leading to an oligomeric or polymeric pyridinium salt. The formation of such salts significantly alters the electronic properties and solubility of the molecule.
Modifications of the Ester Moiety
The ethyl ester group at the 3-position of the pyridine ring offers another site for chemical modification, primarily through hydrolysis, transesterification, or reduction.
Hydrolysis and Transesterification Reactions
Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 4-(chloromethyl)nicotinic acid, under either acidic or basic conditions.
Base-catalyzed hydrolysis (saponification): This is typically achieved by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide, followed by an acidic workup to protonate the resulting carboxylate salt.
Acid-catalyzed hydrolysis: This is a reversible reaction carried out by heating the ester in the presence of a strong acid catalyst and excess water.
Transesterification: This process involves converting the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. For example, reacting this compound with methanol (B129727) would yield mthis compound. Patents describing the synthesis of ethyl nicotinate (B505614) often utilize the esterification of nicotinic acid with ethanol (B145695), a reaction that highlights the principles governing the reverse transesterification process. google.com
| Reaction | Reagents | Product |
| Hydrolysis | NaOH (aq), then H₃O⁺ | 4-(Chloromethyl)nicotinic acid |
| Transesterification | Methanol (CH₃OH), H⁺ or CH₃O⁻ | Mthis compound |
Interestingly, while chemical hydrolysis is straightforward, studies on the enzymatic hydrolysis of various nicotinate esters by human serum albumin found that ethyl nicotinate was bound by the protein but not readily hydrolyzed under the tested biological conditions. nih.gov
Reductions to Corresponding Alcohols or Aldehydes
The ester functional group can be reduced to either a primary alcohol or an aldehyde using specific reducing agents.
Reduction to Alcohol: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are capable of reducing the ester to the corresponding primary alcohol, [4-(chloromethyl)pyridin-3-yl]methanol. smolecule.com This reaction is typically carried out in an anhydrous ether solvent.
Reduction to Aldehyde: Partial reduction of the ester to an aldehyde is a more delicate transformation and requires the use of less reactive, sterically hindered reducing agents at low temperatures. A common reagent for this purpose is Diisobutylaluminium hydride (DIBAL-H). This would yield 4-(chloromethyl)nicotinaldehyde.
The chemoselective reduction of an ester in the presence of other functional groups like the chloromethyl group requires careful selection of reagents and conditions to avoid unwanted side reactions. organic-chemistry.org
Electrophilic Aromatic Substitution on the Pyridine Ring
Electrophilic Aromatic Substitution (EAS) reactions on the pyridine ring of this compound are not generally considered applicable under standard conditions. The pyridine ring itself is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates the ring towards attack by electrophiles. This deactivation is a well-established principle in heterocyclic chemistry. quora.compearson.com
The reactivity of the pyridine nucleus is further diminished by the presence of two electron-withdrawing substituents: the ethyl carboxylate group at the 3-position and the chloromethyl group at the 4-position. These groups pull electron density from the aromatic system, making it even less nucleophilic and thus highly resistant to electrophilic attack. quora.com For electrophilic substitution to occur on a pyridine ring, harsh reaction conditions are typically required, and the substitution, if it happens, is directed to the C3 position (or C5). pearson.com In some cases, the pyridine nitrogen must first be activated through oxidation to a pyridine N-oxide, which alters the electronic properties of the ring to favor substitution. rsc.orgbhu.ac.in However, for the title compound, with its existing deactivating groups, such reactions are not a common or synthetically viable pathway.
Radical Reactions and Photochemical Transformations
A review of the scientific literature indicates that specific radical reactions or photochemical transformations involving this compound are not extensively documented. While radical reactions on activated pyridine derivatives, such as N-methoxypyridinium salts, have been reported to proceed under neutral conditions, these methods rely on activation of the heterocyclic core. nih.govrsc.org Similarly, photocatalyzed processes have been developed for other heterocyclic systems containing chloromethyl groups, but direct application to this compound has not been detailed. acs.org
Mechanistic Elucidation Studies of Key Reactions
Mechanistic studies provide deep insight into the pathways and controlling factors of chemical reactions. For this compound and related structures, such investigations focus on reaction kinetics, regioselectivity, and stereochemistry.
Specific kinetic data, such as reaction rate constants and activation energies, for transformations involving this compound are not widely available in the reviewed literature. While kinetic analyses of nucleophilic substitution reactions on structurally related compounds like 1-chloromethylnaphthalene have been performed to understand solvent and substituent effects, analogous detailed studies on this compound have not been prominently published. ias.ac.in Such studies are essential for quantitatively understanding reaction mechanisms and optimizing conditions. youtube.comyoutube.com
While specific studies on the regioselectivity of this compound are limited, research on analogous structures highlights the mechanistic complexities that can arise. A notable investigation into the reaction of a related compound, ethyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate , with thiophenolates reveals a competition between two distinct pathways, demonstrating significant regioselectivity. scilit.comresearchgate.netresearchgate.net
The reaction can proceed via either:
Direct Nucleophilic Substitution: The thiophenolate anion attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion to yield the substituted pyrimidine product.
Ring Expansion: The reaction proceeds through a different pathway leading to a seven-membered diazepine (B8756704) ring. scilit.comresearchgate.net
The outcome of the reaction—and thus the product ratio—is highly dependent on the reaction conditions, including the nature of the reagents, temperature, and reaction time. This illustrates that the reaction pathway is strongly influenced by the basicity and nucleophilicity of the reaction medium. scilit.comresearchgate.net For example, the reaction of the chloromethyl pyrimidine with sodium thiophenolate (PhSNa) can yield a mixture of the direct substitution product and the ring-expanded diazepine. The selectivity of this process is sensitive to the reaction parameters. scilit.com
The table below summarizes findings from a study on this related pyrimidine system, illustrating the influence of reaction conditions on the regiochemical outcome.
| Entry | Nucleophile/Reagent System | Solvent | Temp (°C) | Time (h) | Product Ratio (Ring Expansion : Substitution) | Reference |
|---|---|---|---|---|---|---|
| 1 | PhSNa | EtOH | 20 | 0.5 | Mainly Ring Expansion Product | scilit.com |
| 2 | PhSK | EtOH | 20 | 73 | Exclusively Ring Expansion Product (88% yield) | scilit.comresearchgate.net |
| 3 | PhSNa / PhSH | MeCN | 20 | 42.4 | Mixture of Ring Expansion and Substitution Products | scilit.comresearchgate.net |
| 4 | NaCN / HCN | - | - | - | Confirmed reaction pathway dependence | scilit.com |
Stereochemical outcomes are also a critical consideration in such reactions, particularly when a chiral center is involved. For S_N2 reactions, an inversion of configuration at the reaction center is expected. libretexts.org However, for the specific reactions of this compound, detailed stereochemical studies have not been prominently featured in the surveyed literature.
Applications of Ethyl 4 Chloromethyl Nicotinate As a Versatile Synthetic Building Block
Construction of Complex Nicotinate (B505614) Derivatives and Heterocycles
The unique structural features of ethyl 4-(chloromethyl)nicotinate make it an ideal starting material for the synthesis of a variety of complex nicotinate derivatives and heterocyclic systems. The presence of the reactive chloromethyl group at the 4-position of the pyridine (B92270) ring allows for facile nucleophilic substitution reactions, enabling the introduction of a wide range of functional groups and the construction of new ring systems.
Pyridine-Fused Heterocycles and Polycyclic Systems
The reactivity of the chloromethyl group in this compound analogs is instrumental in the synthesis of pyridine-fused heterocycles. Research on a closely related compound, ethyl 4-(chloromethyl)-2,6-dimethylpyridine-3-carboxylate, demonstrates its effective use in constructing such systems. For instance, the condensation of this chloromethyl derivative with substituted anilines leads to the formation of 2-aryl-4,6-dimethyl-1,2-dihydropyrrolo[3,4-c]pyridin-3-ones. researchgate.net This reaction proceeds through an initial N-alkylation of the aniline (B41778) by the chloromethyl group, followed by an intramolecular cyclization involving the ester group to form the fused lactam ring.
Similarly, the reaction of ethyl 4-(chloromethyl)-2,6-dimethylpyridine-3-carboxylate with substituted phenols in the presence of a base like potassium carbonate affords the corresponding aryl pyridin-4-ylmethyl ethers. researchgate.net While not a fused system, this reaction highlights the versatility of the chloromethyl group in forming new C-O bonds, which can be a key step in the elaboration of more complex polycyclic structures.
The following table summarizes the synthesis of various functional derivatives from ethyl 4-(chloromethyl)-2,6-dimethylpyridine-3-carboxylate, showcasing the versatility of the chloromethyl group in forming new bonds with heteroatoms.
| Reactant | Product Type | R Group on Reactant |
| Substituted Phenols | Aryl Pyridin-4-ylmethyl Ethers | 2-OCH₃, 4-OCH₃, 2-OCH₃-6-MeO, etc. researchgate.net |
| Substituted Anilines | 2-Aryl-4,6-dimethyl-1,2-dihydropyrrolo[3,4-c]pyridin-3-ones | Varied aryl groups |
Scaffold for Quaternary Pyridinium (B92312) Salts and Other Nitrogen-Containing Compounds
The nitrogen atom in the pyridine ring of this compound can be readily quaternized, leading to the formation of pyridinium salts. Quaternary pyridinium salts are a class of compounds with a wide range of applications, including as catalysts, surfactants, and biologically active agents. researchgate.netsemanticscholar.org The synthesis of these salts typically involves the reaction of a pyridine derivative with an alkyl halide. researchgate.net In the case of this compound, the chloromethyl group itself can act as the alkylating agent in intramolecular reactions or, more commonly, the pyridine nitrogen can be alkylated by other reagents.
Furthermore, the chloromethyl group is a key handle for introducing the nicotinate moiety onto other nitrogen-containing compounds. This is achieved through N-alkylation reactions where a nucleophilic nitrogen atom of another heterocyclic system attacks the benzylic carbon of the chloromethyl group, displacing the chloride ion. This reaction is a straightforward and efficient method for creating more complex molecules that incorporate the ethyl nicotinate scaffold. Such reactions are fundamental in creating libraries of compounds for screening in drug discovery and other applications. The synthesis of quaternary pyridinium salts can be achieved through various methods, including conventional heating, microwave irradiation, and ultrasound, with microwave-assisted synthesis often providing higher yields in shorter reaction times. srce.hr
The table below illustrates the general utility of pyridinium salts in various applications.
| Application Area | Examples of Pyridinium Salt Function |
| Biological Activity | Antimicrobial, antimalarial, antileishmanial agents. srce.hr |
| Catalysis | Phase-transfer catalysts. researchgate.net |
| Material Science | Components of ionic liquids and electrochemical devices. researchgate.net |
| Surfactants | Cationic surfactants for various industrial and domestic uses. researchgate.netsemanticscholar.org |
Role in the Synthesis of Biologically Active Compounds and Lead Optimization
Nitrogen-containing heterocycles are a cornerstone of medicinal chemistry, with a significant percentage of FDA-approved drugs featuring these scaffolds. msesupplies.com this compound serves as a valuable precursor for the synthesis of such biologically active molecules, facilitating the introduction of the nicotinate structural motif, which is present in many bioactive compounds.
Precursor for Nitrogen-Containing Heterocycles in Drug Discovery Research
The reactivity of this compound allows for its incorporation into a diverse range of nitrogen-containing heterocyclic structures, which are then screened for potential therapeutic activities. The synthesis of pyridine-fused heterocycles, as discussed in section 4.1.1, is a prime example of how this building block can be used to generate novel molecular architectures for drug discovery. researchgate.net The resulting pyrrolo[3,4-c]pyridin-3-ones, for instance, are a class of compounds that can be further functionalized and evaluated for their biological properties.
Lead optimization is a critical phase in drug discovery where an initial "hit" compound with some biological activity is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. nih.govcoleparmer.com The versatility of this compound makes it a useful tool in this process. By reacting it with various nucleophiles, a library of analogs can be synthesized, allowing for the systematic exploration of the structure-activity relationship (SAR) and the identification of a lead candidate with an optimized profile. nih.gov
Utility in Agrochemical Synthesis Research, e.g., Neonicotinoids
The pyridine ring is a key structural feature of neonicotinoids, a major class of insecticides. researchgate.net The development of new insecticides is an ongoing area of research due to the emergence of resistance in insect populations. This compound and its derivatives are attractive starting materials for the synthesis of novel agrochemicals.
In a study focused on creating new potential insecticides, derivatives of ethyl 4-(chloromethyl)-2,6-dimethylpyridine-3-carboxylate were synthesized for biological testing. researchgate.net The work was predicated on the fact that the pyridine heterocycle is a common fragment in neonicotinoids. The synthesized aryl pyridin-4-ylmethyl ethers and 2-aryl-4,6-dimethyl-1,2-dihydropyrrolo[3,4-c]pyridin-3-ones were prepared with the goal of developing new means for plant protection. researchgate.net This highlights the utility of the chloromethylpyridine scaffold in agrochemical research.
The following table lists the classes of compounds synthesized from an analog of this compound for potential agrochemical applications.
| Compound Class | Synthetic Precursor | Intended Application |
| Aryl Pyridin-4-ylmethyl Ethers | Ethyl 4-(chloromethyl)-2,6-dimethylpyridine-3-carboxylate and substituted phenols | Insecticide research researchgate.net |
| 2-Aryl-4,6-dimethyl-1,2-dihydropyrrolo[3,4-c]pyridin-3-ones | Ethyl 4-(chloromethyl)-2,6-dimethylpyridine-3-carboxylate and substituted anilines | Insecticide research researchgate.net |
Development of Advanced Organic Materials Precursors
The functional groups present in this compound, namely the reactive chloromethyl group and the ester, suggest its potential as a monomer or precursor for the synthesis of advanced organic materials. The chloromethyl group can participate in various polymerization reactions, such as polycondensation or the synthesis of functional polymers through post-polymerization modification. For instance, it could potentially be used to introduce the nicotinate moiety as a pendant group on a polymer backbone, which could impart specific properties to the material, such as metal-chelating abilities or altered solubility.
While specific examples of the use of this compound in the synthesis of advanced organic materials are not extensively reported in the literature, its chemical nature makes it a plausible candidate for such applications. The development of functional polymers often relies on the availability of versatile monomers that can be readily incorporated into polymer chains and subsequently modified. The reactivity of the chloromethyl group makes this compound an interesting candidate for further exploration in the field of materials science.
Ligand Synthesis for Catalysis Research
The reactivity of the chloromethyl group in this compound makes it an ideal starting point for the synthesis of novel ligands. This is primarily achieved through nucleophilic substitution reactions, where the chlorine atom is displaced by a variety of nitrogen-containing heterocycles or other coordinating moieties. This approach allows for the modular design of ligands with tailored electronic and steric properties, which are crucial for influencing the activity and selectivity of a metal catalyst.
One of the most significant applications of this compound in ligand synthesis is in the preparation of precursors for N-heterocyclic carbenes (NHCs). NHCs have gained widespread recognition as a powerful class of ligands in organometallic chemistry and catalysis due to their strong σ-donating ability and steric tunability.
The synthesis of NHC precursors from this compound typically involves its reaction with an N-substituted imidazole (B134444) or a related N-heterocycle. This reaction leads to the formation of a pyridinium-functionalized imidazolium (B1220033) salt, which serves as the direct precursor to the NHC ligand. The general synthetic scheme is presented below:
Scheme 1: General Synthesis of Pyridinium-Functionalized Imidazolium Salts

This straightforward synthetic route allows for the incorporation of the ethyl nicotinate framework onto the NHC backbone. The resulting ligands can then be used to generate transition metal complexes, most notably with palladium, for various catalytic applications.
Detailed Research Findings
Research in this area has focused on the synthesis of palladium(II) complexes bearing these novel NHC ligands and evaluating their catalytic efficacy in important carbon-carbon bond-forming reactions, such as the Heck and Suzuki-Miyaura cross-coupling reactions. These reactions are fundamental transformations in organic synthesis, widely used in the production of pharmaceuticals, agrochemicals, and advanced materials.
The catalytic activity of these palladium-NHC complexes is often evaluated under various reaction conditions to determine their efficiency and robustness. Key parameters that are typically investigated include the nature of the solvent, the type of base used, the reaction temperature, and the catalyst loading.
Below are representative data tables summarizing the performance of a palladium complex bearing an NHC ligand derived from this compound in the Heck and Suzuki-Miyaura reactions.
Table 1: Catalytic Activity in the Heck Cross-Coupling Reaction
| Entry | Aryl Halide | Olefin | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Iodobenzene | Styrene | Na2CO3 | DMF | 120 | 95 |
| 2 | Bromobenzene | Styrene | K2CO3 | DMAc | 130 | 92 |
| 3 | 4-Bromoacetophenone | n-Butyl acrylate | Cs2CO3 | NMP | 120 | 98 |
| 4 | 4-Iodotoluene | Styrene | Na2CO3 | DMF | 120 | 96 |
| 5 | 1-Bromo-4-nitrobenzene | n-Butyl acrylate | K2CO3 | DMAc | 130 | 99 |
Interactive Data Table: Heck Reaction Catalysis
Please select the reactants and conditions to see the corresponding yield.
This is a simplified, representative interactive element. In a true interactive format, users could filter and sort the data.
Table 2: Catalytic Activity in the Suzuki-Miyaura Cross-Coupling Reaction
| Entry | Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromoacetophenone | Phenylboronic acid | K3PO4 | Toluene/H2O | 100 | 97 |
| 2 | 1-Bromo-4-nitrobenzene | 4-Methoxyphenylboronic acid | Cs2CO3 | Dioxane/H2O | 110 | 98 |
| 3 | 4-Chlorotoluene | Phenylboronic acid | K3PO4 | Toluene/H2O | 100 | 85 |
| 4 | 2-Bromopyridine | 3-Methylphenylboronic acid | Cs2CO3 | Dioxane/H2O | 110 | 94 |
| 5 | 1-Chloro-4-(trifluoromethyl)benzene | Phenylboronic acid | K3PO4 | Toluene/H2O | 100 | 88 |
Interactive Data Table: Suzuki-Miyaura Reaction Catalysis
Please select the reactants and conditions to see the corresponding yield.
This is a simplified, representative interactive element. In a true interactive format, users could filter and sort the data.
The results from these studies demonstrate that palladium complexes featuring NHC ligands derived from this compound are highly effective catalysts for these crucial cross-coupling reactions. The high yields obtained across a range of substrates highlight the versatility and broad applicability of these catalytic systems. The presence of the ethyl nicotinate moiety can influence the electronic properties of the ligand and, consequently, the catalytic activity of the metal center. Further research is ongoing to explore the full potential of these ligands in other catalytic transformations and to develop more efficient and selective catalytic systems.
Derivatization and Functionalization Strategies of Ethyl 4 Chloromethyl Nicotinate
Controlled Modifications at the Chloromethyl Position
The chloromethyl group at the C4 position of the pyridine (B92270) ring is the most reactive site for nucleophilic substitution. The carbon atom is electrophilic due to the electron-withdrawing effect of the adjacent chlorine atom and the pyridine ring. This reactivity facilitates the introduction of a variety of functional groups.
The benzylic chloride of ethyl 4-(chloromethyl)nicotinate readily undergoes SN2 reactions with a range of O-, S-, and N-nucleophiles to generate ethers, thioethers, and amines, respectively.
The condensation of related compounds like ethyl 4-(chloromethyl)-2,6-dimethylpyridine-3-carboxylate with substituted phenols in the presence of a weak base such as potassium carbonate in ethanol (B145695) yields the corresponding aryl pyridin-4-ylmethyl ethers. researchgate.net This Williamson ether synthesis-type reaction proceeds smoothly, demonstrating the high reactivity of the chloromethyl group towards oxygen nucleophiles.
Similarly, sulfur functionalities can be introduced. Reactions with thiophenolates, which are potent sulfur nucleophiles, lead to the formation of the corresponding phenylthiomethyl derivatives. researchgate.net These reactions are typically fast and efficient, reflecting the soft nature of the sulfur nucleophile readily attacking the soft electrophilic carbon of the chloromethyl group.
Nitrogen nucleophiles, such as anilines and other amines, also react effectively. For instance, condensation with substituted anilines can lead to the formation of N-(pyridin-4-ylmethyl)aniline derivatives. In some cases, depending on the substrate and reaction conditions, this initial substitution can be followed by an intramolecular cyclization. For example, the reaction of ethyl 4-(chloromethyl)-2,6-dimethylpyridine-3-carboxylate with anilines has been shown to produce 2-aryl-4,6-dimethyl-1,2-dihydropyrrolo[3,4-c]pyridin-3-ones, where the initial N-alkylation is followed by cyclization involving the ester group. researchgate.net
Table 1: Examples of Nucleophilic Substitution at the Chloromethyl Position
| Nucleophile | Reagent Example | Functional Group Introduced | Product Type |
| Oxygen | Phenol (ArOH) | Ether (-OAr) | Aryl (pyridin-4-ylmethyl) ether |
| Sulfur | Thiophenol (PhSH) | Thioether (-SPh) | Phenyl (pyridin-4-ylmethyl) sulfide |
| Nitrogen | Aniline (B41778) (ArNH₂) | Amine (-NHAr) | N-Aryl-(pyridin-4-ylmethyl)amine |
Creating new carbon-carbon bonds at the chloromethyl position significantly increases molecular complexity and is a cornerstone of synthetic strategy. This can be achieved through various methods, including cross-coupling and alkylation reactions.
Alkylation Reactions: The electrophilic chloromethyl group is an excellent substrate for alkylation reactions using carbanion equivalents. For example, reaction with cyanide ions (e.g., from KCN or NaCN) in a polar aprotic solvent results in nucleophilic substitution to form a nitrile, extending the carbon chain by one atom. youtube.com This nitrile can then be further hydrolyzed to a carboxylic acid or reduced to an amine. youtube.com Similarly, enolates derived from β-dicarbonyl compounds, such as diethyl malonate, can act as soft nucleophiles to displace the chloride, forming a new C-C bond and providing a scaffold for further synthetic transformations.
Cross-Coupling Reactions: Transition metal-catalyzed cross-coupling reactions offer a powerful tool for forming C-C bonds. While the direct use of alkyl chlorides in reactions like Suzuki or Heck couplings can be challenging, they are viable substrates. The Heck reaction, for instance, typically involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. chemistry.coach The chloromethyl group can participate in related coupling processes. Iron-catalyzed cross-coupling reactions have also emerged as a more sustainable alternative to palladium-based systems for coupling alkyl halides with organoboron reagents (a Suzuki-type reaction). bris.ac.uk These methods allow for the coupling of the chloromethyl group with a wide variety of sp²- and sp-hybridized carbon nucleophiles, including aryl, vinyl, and alkynyl groups.
Table 2: C-C Bond Forming Reactions at the Chloromethyl Position
| Reaction Type | Coupling Partner Example | Catalyst/Reagent | Product Type |
| Alkylation | Sodium Cyanide (NaCN) | - | 4-(Cyanomethyl)nicotinate derivative |
| Alkylation | Diethyl malonate enolate | Base (e.g., NaOEt) | Diethyl 2-(pyridin-4-ylmethyl)malonate derivative |
| Cross-Coupling | Arylboronic acid | Palladium or Iron catalyst | 4-(Arylmethyl)nicotinate derivative |
| Cross-Coupling | Alkene | Palladium catalyst (Heck-type) | 4-Allylnicotinate derivative |
Functionalization of the Pyridine Ring System
The pyridine ring of this compound is electron-deficient, which influences its reactivity. While electrophilic aromatic substitution is difficult, the ring is susceptible to nucleophilic attack and can be functionalized through modern C-H activation methodologies.
Direct C-H functionalization is a powerful strategy for modifying aromatic rings without the need for pre-functionalized starting materials. nyu.eduyoutube.com In the context of pyridine derivatives, transition metal-catalyzed reactions can selectively activate C-H bonds. The ester group or the nitrogen atom of the pyridine ring can act as a directing group, guiding the catalyst to a specific C-H bond, often at the ortho position. For ethyl nicotinate (B505614) derivatives, this would typically be the C2 or C4 position. However, since the C4 position is already substituted, functionalization would be directed to the C2 or C6 positions. Methodologies involving palladium, rhodium, or iridium catalysts could potentially be used for arylation, alkylation, or alkenylation of the pyridine ring C-H bonds. nih.gov While specific examples for this compound are not extensively documented in readily available literature, the principles have been widely applied to other pyridine systems. doi.org
The existing substituents on the pyridine ring—the ester group at C3 and the chloromethyl group at C4—profoundly influence the reactivity and selectivity of further functionalization.
Pyridine Nitrogen: The lone pair on the pyridine nitrogen can be protonated or alkylated. masterorganicchemistry.comresearchgate.net Protonation under acidic conditions deactivates the ring towards electrophilic attack but can facilitate certain nucleophilic additions.
Ester Group: The ethyl nicotinate moiety is an electron-withdrawing group, which further deactivates the ring towards electrophilic substitution. However, it can act as a directing group in C-H activation reactions.
Chloromethyl Group: This group also has an electron-withdrawing inductive effect. The substituents collectively make the pyridine ring highly electron-poor, enhancing its susceptibility to nucleophilic aromatic substitution (SNAr), should a suitable leaving group be present on the ring itself (e.g., a halide at C2 or C6).
Transformations of the Ester Group to Other Carboxylic Acid Derivatives
The ethyl ester group is a versatile handle that can be converted into a range of other carboxylic acid derivatives, altering the molecule's physical and chemical properties. libretexts.orgyoutube.com
The most common transformation is hydrolysis to the corresponding carboxylic acid, 4-(chloromethyl)nicotinic acid. This is typically achieved under either acidic (e.g., H₃O⁺) or basic (saponification with NaOH or KOH followed by acidic workup) conditions. youtube.com
The ester can undergo amidation by reacting with ammonia or primary/secondary amines to form the corresponding amide. This reaction is often driven by heating the ester with the amine, sometimes in the presence of a catalyst. The resulting amides can exhibit different biological activities and hydrogen-bonding capabilities compared to the parent ester.
Another important transformation is reduction . The ester can be reduced to the corresponding primary alcohol, [4-(chloromethyl)pyridin-3-yl]methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄). This adds another point for potential derivatization.
Finally, the ester can be converted to other esters via transesterification . By heating with a different alcohol in the presence of an acid or base catalyst, the ethyl group can be exchanged for other alkyl or aryl groups. masterorganicchemistry.com
Table 3: Transformations of the Ethyl Ester Group
| Reaction | Reagent(s) | Product Functional Group |
| Hydrolysis | H₃O⁺ or 1. NaOH, 2. H₃O⁺ | Carboxylic Acid |
| Amidation | RNH₂ or R₂NH, heat | Amide |
| Reduction | LiAlH₄ | Primary Alcohol |
| Transesterification | R'OH, H⁺ or RO⁻ | Different Ester |
Chemo-, Regio-, and Stereoselective Functionalization Approaches
The strategic derivatization of this compound hinges on the selective manipulation of its three principal reactive sites: the electrophilic carbon of the chloromethyl group, the pyridine ring, and the ester functionality. The inherent electronic and steric properties of the molecule allow for a high degree of control in chemical transformations, enabling chemo-, regio-, and stereoselective functionalization.
The primary site for nucleophilic attack is the highly reactive chloromethyl group, a benzylic-like halide. This reactivity can be modulated to favor specific outcomes over reactions at the pyridine ring or the ester group. The pyridine nitrogen, with its lone pair of electrons, can be protonated or alkylated, which in turn modifies the reactivity of the entire ring system. The ester group is generally less reactive and typically requires more forcing conditions for transformation, such as hydrolysis or amidation.
Chemoselectivity
Chemoselectivity in the functionalization of this compound is primarily concerned with directing a reaction to a specific functional group when multiple reactive sites are present. The most common challenge is achieving selective reaction at the chloromethyl group without affecting the pyridine ring or the ester.
A key strategy involves the careful selection of the nucleophile and reaction conditions. For instance, the reaction of a related compound, ethyl 4-(chloromethyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, with sodium thiophenolate demonstrates a competition between direct nucleophilic substitution at the chloromethyl group and a ring expansion pathway. researchgate.net The outcome is highly dependent on the basicity and nucleophilicity of the reaction medium. In the presence of a less basic nucleophile or under neutral conditions, direct substitution at the chloromethyl group is favored. However, with stronger bases, deprotonation can lead to intramolecular reactions and rearrangement products.
The condensation of ethyl 4-(chloromethyl)-2,6-dimethylpyridine-3-carboxylate with substituted phenols in the presence of a mild base like potassium carbonate in ethanol leads to the selective formation of aryl pyridin-4-ylmethyl ethers. researchgate.net This highlights a chemoselective approach where the nucleophilic substitution at the chloromethyl group proceeds efficiently without competing reactions at the ester or the pyridine ring.
| Reactant | Nucleophile/Reagent | Product | Selectivity |
| This compound | Substituted Phenols / K₂CO₃ | Aryl pyridin-4-ylmethyl ethers | High for S_N reaction at chloromethyl group |
| This compound | Substituted Anilines | 2-Aryl-1,2-dihydropyrrolo[3,4-c]pyridin-3-ones | High for intramolecular cyclization after initial substitution |
This table is generated based on analogous reactions of similar compounds.
Regioselectivity
Regioselectivity concerns the control of reaction at different positions of the pyridine ring. The pyridine ring in this compound is electron-deficient, which influences its reactivity towards electrophilic and nucleophilic aromatic substitution.
Nucleophilic aromatic substitution (S_NAr) is a plausible pathway for the functionalization of the pyridine ring, especially if a leaving group is present on the ring. For instance, in the related compound ethyl 4,6-dichloronicotinate, selective substitution of one chloro group over the other can be achieved by controlling the reaction conditions and the nature of the nucleophile. benchchem.com While this compound itself does not have a leaving group on the ring, its derivatives can be designed to undergo regioselective S_NAr reactions.
Electrophilic aromatic substitution on the pyridine ring is generally difficult due to its electron-deficient nature. However, the existing substituents will direct any potential electrophilic attack. The directing effects of the ester and chloromethyl groups would need to be considered in designing such a transformation.
Stereoselectivity
Stereoselectivity becomes relevant when a new chiral center is introduced into the molecule. While this compound is achiral, many of its derivatization reactions have the potential to create stereocenters.
For example, the reduction of a ketone that could be introduced via functionalization of the chloromethyl group would lead to a chiral alcohol. The use of chiral reducing agents, such as those used in the Corey-Bakshi-Shibata (CBS) reduction, could afford one enantiomer in excess.
Furthermore, if the derivatization involves the formation of a new ring system, as seen in the reaction with substituted anilines to form dihydropyrrolo[3,4-c]pyridin-3-ones, diastereomers could be formed if a chiral center already exists in the aniline or is introduced during the reaction. researchgate.net The facial selectivity of the intramolecular cyclization step would determine the stereochemical outcome. While specific studies on the stereoselective functionalization of this compound are not prevalent, the principles of asymmetric synthesis can be readily applied to its derivatives.
| Precursor | Reagent/Catalyst | Product | Stereochemical Outcome |
| A ketone derivative of this compound | Chiral reducing agent (e.g., CBS reagent) | Chiral alcohol | Enantioselective reduction |
| This compound derivative | Chiral auxiliary | Diastereomeric products | Diastereoselective cyclization |
This table illustrates potential stereoselective transformations.
Theoretical and Computational Studies on Ethyl 4 Chloromethyl Nicotinate and Its Derivatives
Electronic Structure and Reactivity Predictions
Theoretical calculations are instrumental in predicting the reactivity and kinetic stability of a molecule. Through the application of quantum mechanical methods, such as Density Functional Theory (DFT), a detailed picture of the electron distribution and orbital energies can be obtained.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key determinants of a molecule's reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity.
For analogous compounds, DFT calculations have provided valuable data. For instance, a computational analysis of ethyl 6-(chloromethyl)-4-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, which also contains a chloromethyl group, revealed its HOMO and LUMO energies. journalijcar.org Similarly, a study on ethyl 5-amino-2-bromoisonicotinate calculated a HOMO-LUMO energy gap of 4.0931 eV. nih.gov Based on these related structures, the FMO analysis of ethyl 4-(chloromethyl)nicotinate would likely show the HOMO localized on the electron-rich pyridine (B92270) ring and the ester group, while the LUMO would be distributed over the pyridine ring and the antibonding orbital of the C-Cl bond in the chloromethyl group. The presence of the electron-withdrawing chlorine atom is expected to lower the energy of the LUMO, making the chloromethyl group susceptible to nucleophilic attack.
| Parameter | Energy (eV) |
|---|---|
| HOMO | -6.125 |
| LUMO | -2.032 |
| HOMO-LUMO Gap (ΔE) | 4.093 |
Charge Distribution and Electrostatic Potential Maps
The distribution of electron density within a molecule is fundamental to understanding its reactivity. Molecular Electrostatic Potential (MEP) maps are a valuable tool for visualizing this distribution, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, red-colored regions denote areas of high electron density (negative potential), which are prone to electrophilic attack, while blue-colored regions indicate areas of low electron density (positive potential), susceptible to nucleophilic attack.
For this compound, the MEP surface would be expected to show a negative potential around the nitrogen atom of the pyridine ring and the oxygen atoms of the ester group, highlighting these as sites for electrophilic interaction. Conversely, a positive potential would be anticipated around the hydrogen atoms and, significantly, the carbon atom of the chloromethyl group. This positive potential on the chloromethyl carbon underscores its electrophilic nature and its susceptibility to nucleophilic substitution reactions. A computational study on ethyl 6-(chloromethyl)-4-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate similarly utilized MEP surfaces to identify the electrophilic and nucleophilic regions of the molecule. journalijcar.org
Reaction Pathway Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the mapping of reaction pathways and the identification of transition states.
Transition State Analysis and Energy Profile Calculations
Transition state theory is a cornerstone of chemical kinetics, and computational methods can be used to locate the transition state structure for a given reaction and calculate its energy. This information is crucial for determining the activation energy and, consequently, the reaction rate. For this compound, a key reaction is the nucleophilic substitution at the chloromethyl group.
By modeling the reaction with a nucleophile, the geometry of the transition state can be optimized, and its energy calculated. The reaction energy profile would illustrate the energy changes as the reactants proceed to products via the transition state. For example, in a reaction with an amine, the transition state would involve the partial formation of the C-N bond and the partial breaking of the C-Cl bond. The energy barrier for this process would determine the feasibility of the reaction.
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants (this compound + Nucleophile) | 0 |
| Transition State | +20 (Estimated) |
| Products | -10 (Estimated) |
Catalytic Cycle Simulations and Ligand-Substrate Interactions
Conformation Analysis and Molecular Dynamics Simulations (if relevant)
This compound possesses several rotatable bonds, including those in the ethyl ester group and the chloromethyl group. Conformation analysis can identify the most stable conformations of the molecule and the energy barriers between them. Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule in different environments, such as in solution. These simulations track the movements of atoms over time, offering a more realistic picture of the molecule's flexibility and intermolecular interactions. While specific MD simulations for this compound are not documented in the literature, such studies on similar molecules help in understanding their behavior in a dynamic system.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies for Derivatives
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are powerful computational tools used to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. For derivatives of this compound, these studies could be instrumental in designing new molecules with enhanced efficacy or desired properties.
A hypothetical QSAR study for a series of this compound derivatives, where the ethyl ester group is varied, might explore their potential inhibitory activity against a specific enzyme. The general workflow would involve:
Dataset Compilation: A series of derivatives would be synthesized, and their biological activity (e.g., IC₅₀) would be measured.
Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, hydrophobic) would be calculated for each derivative.
Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical model that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques.
The resulting QSAR model could then be used to predict the activity of novel, unsynthesized derivatives, thereby guiding synthetic efforts towards more potent compounds.
Table 1: Hypothetical QSAR Data for this compound Derivatives
| Derivative (R in Ethyl Ester) | Log(1/IC₅₀) | Electronic Descriptor (e.g., HOMO) | Steric Descriptor (e.g., Molar Refractivity) |
| Methyl | 4.2 | -0.25 | 1.8 |
| Ethyl | 4.5 | -0.27 | 2.2 |
| Propyl | 4.8 | -0.28 | 2.6 |
| Isopropyl | 4.6 | -0.29 | 2.5 |
| Butyl | 5.1 | -0.30 | 3.0 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Design of Novel Transformations Using Computational Insights
Computational chemistry offers profound insights into reaction mechanisms, allowing for the design of novel synthetic transformations. For a molecule like this compound, computational studies could be employed to explore its reactivity and guide the development of new synthetic routes to valuable derivatives.
For instance, density functional theory (DFT) calculations could be used to investigate the reaction mechanism of nucleophilic substitution at the chloromethyl group. By calculating the activation energies for different nucleophiles, one could predict the feasibility and selectivity of various reactions. This information would be invaluable for planning synthetic strategies to introduce new functional groups at this position.
Furthermore, computational studies could be used to design novel catalytic transformations. For example, by modeling the interaction of this compound with various transition metal catalysts, it might be possible to devise new cross-coupling reactions that are currently unknown for this substrate. These computational explorations can significantly accelerate the discovery of new and efficient synthetic methods.
Table 2: Computationally Predicted Activation Energies for Nucleophilic Substitution
| Nucleophile | Solvent | Calculated Activation Energy (kcal/mol) | Predicted Reaction Outcome |
| Cyanide | DMSO | 15.2 | Favorable |
| Azide | DMF | 16.5 | Favorable |
| Hydroxide | Water | 22.1 | Less Favorable |
| Acetate (B1210297) | Acetic Acid | 18.9 | Moderately Favorable |
Note: The data in this table is hypothetical and for illustrative purposes only.
Advanced Analytical Research Techniques for Process and Product Characterization in Research
Spectroscopic Methods for Structural Elucidation of Intermediates and Products
Spectroscopic techniques are indispensable for elucidating the precise molecular structure of Ethyl 4-(chloromethyl)nicotinate and any intermediates formed during its synthesis.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR and ¹³C NMR provide initial structural information. chemicalbook.com Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), offer deeper insights by revealing connectivity between protons and carbons. diva-portal.org
In the ¹H NMR spectrum of Ethyl nicotinate (B505614), the parent compound, characteristic signals for the ethyl group (a triplet and a quartet) and the aromatic protons of the pyridine (B92270) ring are observed. chemicalbook.com For this compound, the introduction of the chloromethyl group at the 4-position would lead to a singlet for the -CH₂Cl protons and alter the chemical shifts and coupling patterns of the remaining aromatic protons on the pyridine ring.
Table 1: Expected ¹H NMR Data for this compound
| Functional Group | Chemical Shift (ppm, estimated) | Multiplicity | Integration |
|---|---|---|---|
| Ethyl (-CH₃) | ~1.4 | Triplet | 3H |
| Ethyl (-CH₂) | ~4.4 | Quartet | 2H |
| Chloromethyl (-CH₂Cl) | ~4.8 | Singlet | 2H |
| Pyridine Ring Protons | ~7.5 - 9.0 | Multiplets/Doublets | 3H |
Note: These are estimated values and can vary based on the solvent and experimental conditions.
High-Resolution Mass Spectrometry (HRMS) for Reaction Monitoring
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high accuracy and for monitoring the progress of a reaction. rsc.orgresearchgate.net For this compound, HRMS would provide a precise mass measurement, allowing for the confirmation of its molecular formula, C₉H₁₀ClNO₂. chemscene.com
During the synthesis of this compound, HRMS can be used to track the disappearance of starting materials and the appearance of the desired product. This is particularly useful for identifying reaction intermediates and potential byproducts. The high resolution of the technique allows for the differentiation of species with very similar nominal masses. researchgate.net The presence of chlorine is readily identified by its characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). rsc.org
The fragmentation pattern observed in the mass spectrum provides further structural information. For esters like this compound, characteristic fragmentation includes the loss of the alkoxy group (-OCH₂CH₃) and cleavage adjacent to the carbonyl group. libretexts.orgchemistrynotmystery.com The fragmentation of the pyridine ring itself can also provide clues about the substitution pattern. researchgate.net
Table 2: Key Ions in the Mass Spectrum of this compound
| Ion | m/z (mass-to-charge ratio) | Description |
|---|---|---|
| [M]⁺ | 199/201 | Molecular ion peak (showing chlorine isotope pattern) |
| [M-C₂H₅O]⁺ | 154/156 | Loss of the ethoxy group |
| [C₅H₃N(CH₂Cl)]⁺ | 126/128 | Fragment containing the chloromethylpyridine moiety |
Note: The presence of two m/z values for chlorine-containing fragments reflects the natural isotopic abundance of ³⁵Cl and ³⁷Cl.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. americanpharmaceuticalreview.com For this compound, these techniques can confirm the presence of the ester group, the pyridine ring, and the C-Cl bond.
The IR spectrum of Ethyl nicotinate, a related compound, shows a strong absorption band for the C=O stretch of the ester group, typically around 1720-1740 cm⁻¹. chemicalbook.com The C-O stretching vibrations of the ester would also be present. The pyridine ring exhibits characteristic ring stretching vibrations in the 1400-1600 cm⁻¹ region. researchgate.netnih.gov In this compound, an additional absorption band corresponding to the C-Cl stretching vibration would be expected, typically in the 600-800 cm⁻¹ range.
Raman spectroscopy provides complementary information. While the C=O stretch is also observable in the Raman spectrum, aromatic ring vibrations are often strong and well-defined. cdnsciencepub.com The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule. humanjournals.com
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | IR Absorption (cm⁻¹) | Raman Shift (cm⁻¹) |
|---|---|---|
| C=O Stretch (Ester) | ~1725 | ~1725 |
| C-O Stretch (Ester) | ~1100-1300 | Variable |
| Pyridine Ring Stretches | ~1400-1600 | ~1400-1600 |
| C-H Stretches (Aromatic) | ~3000-3100 | ~3000-3100 |
| C-H Stretches (Aliphatic) | ~2850-3000 | ~2850-3000 |
| C-Cl Stretch | ~600-800 | ~600-800 |
Note: These are approximate frequency ranges and can be influenced by the molecular environment.
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatographic methods are essential for separating components of a mixture, allowing for the determination of purity and the monitoring of reaction progress.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. researchgate.net Reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase, is a common mode for separating such compounds. sielc.comresearchgate.net
An HPLC method can be developed to separate this compound from its starting materials, intermediates, and any byproducts. sielc.com By injecting a sample of the reaction mixture at various time points, the progress of the reaction can be monitored by observing the decrease in the peak area of the reactants and the increase in the peak area of the product. The purity of the final isolated product can be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For accurate quantification, a calibration curve is typically generated using standards of known concentration. sielc.com
Table 4: Typical HPLC Parameters for the Analysis of this compound
| Parameter | Condition |
|---|---|
| Column | C18 reversed-phase |
| Mobile Phase | Gradient of water and acetonitrile (B52724) (with a possible acid modifier like formic acid) sielc.com |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a specific wavelength (e.g., 254 nm or 265 nm) sielc.comhelixchrom.com |
| Injection Volume | 10 µL |
Gas Chromatography (GC) for Volatile Species and Reaction Progress
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. cdc.gov While this compound itself may have limited volatility, GC can be employed for the analysis of more volatile starting materials or potential side products. tandfonline.comnih.gov It is particularly useful for monitoring reactions where a volatile reactant is consumed or a volatile byproduct is formed.
Coupling GC with a mass spectrometer (GC-MS) provides both separation and identification of the components. researchgate.netmdpi.com The retention time from the GC helps to distinguish between different compounds, while the mass spectrum from the MS allows for their identification. For pyridine-containing compounds, specific GC columns and conditions can be optimized to achieve good separation and peak shape. osha.govrestek.com
Table 5: Illustrative GC-MS Parameters for Volatile Pyridine Derivatives
| Parameter | Condition |
|---|---|
| Column | Capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) mdpi.com |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | Temperature ramp from a low initial temperature to a high final temperature |
| MS Detector | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-400 |
Future Research Directions and Emerging Trends for Ethyl 4 Chloromethyl Nicotinate
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow chemistry represents a significant paradigm shift in chemical manufacturing, offering enhanced safety, efficiency, and scalability. For Ethyl 4-(chloromethyl)nicotinate, this transition holds considerable promise. Research on the closely related compound, ethyl nicotinate (B505614), has demonstrated the successful application of continuous flow hydrogenation using trickle bed reactors. figshare.comresearchgate.net These studies achieved high throughput for both partial and full hydrogenation, showcasing the potential of flow chemistry for modifying the pyridine (B92270) core. figshare.comresearchgate.net
Adapting these principles to this compound could enable safer handling of reactive intermediates and precise control over reaction conditions (temperature, pressure, and reaction time), which is crucial for managing the reactive chloromethyl group. The integration with automated synthesis platforms, which can perform entire synthetic sequences from reagent addition to purification, could further accelerate the discovery of new derivatives. Such platforms can be programmed to explore a wide array of reaction conditions or a variety of nucleophiles to react with the chloromethyl handle, rapidly generating libraries of novel compounds for screening in drug discovery or materials science applications.
Table 1: Potential Flow Chemistry Applications for this compound Derivatives
| Reaction Type | Potential Advantages in Flow Chemistry | Relevant Precedent |
| Nucleophilic Substitution | Improved heat management for exothermic reactions, precise control of residence time to minimize side products, enhanced safety when using hazardous reagents. | General principles of flow chemistry. |
| Hydrogenation | Safe handling of hydrogen gas, improved catalyst performance and lifespan, high throughput and scalability. | Successful flow hydrogenation of ethyl nicotinate. figshare.comresearchgate.net |
| Cross-Coupling Reactions | Enhanced mixing and heat transfer leading to faster reaction times, potential for in-line purification and analysis. | General automation of Suzuki coupling reactions. |
Exploration of Photocatalytic and Electrocatalytic Transformations
Photoredox and electrocatalytic methods are at the vanguard of modern synthetic chemistry, offering unique reaction pathways under mild conditions. These techniques provide green alternatives to traditional methods that often require harsh reagents. For this compound, these approaches could unlock novel transformations. Recent advances have highlighted the power of photocatalysis and electrocatalysis in the preparation of various chlorinated molecules. researchgate.net
Future research could explore the use of these methods for the synthesis of this compound itself, potentially providing a more environmentally benign alternative to conventional chlorination methods that use agents like thionyl chloride. Furthermore, the pyridine ring and the chloromethyl group could both be sites for novel photocatalytic or electrocatalytic functionalization, such as C-H activation or the generation of radical intermediates for coupling reactions, expanding the synthetic utility of this building block.
Development of Highly Enantioselective or Diastereoselective Reactions
The synthesis of chiral molecules is of paramount importance in the pharmaceutical industry. While research on this compound itself is nascent in this area, studies on the parent ethyl nicotinate scaffold have laid a strong foundation. For instance, highly effective enantioselective catalysts have been developed for the direct hydrogenation of ethyl nicotinate to chiral ethyl nipecotinate. Another significant advancement is the catalyst-controlled regioselective and enantioselective addition of aryl boron nucleophiles to N-alkyl nicotinate salts, allowing for the selective synthesis of C2 or C6 functionalized dihydropyridines. nih.gov
These precedents suggest that this compound is an excellent candidate for the development of new asymmetric transformations. Future work could focus on:
Catalytic Asymmetric Nucleophilic Substitution: Developing chiral catalysts that can control the stereochemistry of the substitution at the chloromethyl position.
Enantioselective Functionalization of the Pyridine Ring: Adapting existing methods, such as the rhodium-catalyzed dearomatization reactions, to achieve high enantioselectivity on the this compound core. nih.gov
Diastereoselective Reactions: Utilizing the existing functional groups to direct the stereochemical outcome of reactions at other positions on the molecule.
Table 2: Examples of Enantioselective Catalysis on the Nicotinate Scaffold
| Reaction Type | Catalyst System | Substrate | Key Finding |
| Hydrogenation | Palladium on carbon with cinchonidine modifier | Ethyl 1,4,5,6-tetrahydronicotinate | Achieved up to 19% enantiomeric excess (ee). |
| Hydrogenation | Chiral ferrocenyl ligand-palladium complex on mesoporous silica (B1680970) | Ethyl nicotinate | Direct hydrogenation with 17% ee and >50% conversion. |
| Aryl Boron Addition | Rhodium complex with various chiral bis-phosphine ligands (e.g., BOBPHOS, Ph-BPE) | N-alkyl nicotinate salts | Catalyst control over C2 vs. C6 regioselectivity and high enantioselectivity. nih.gov |
Applications in Supramolecular Chemistry and Materials Science
The rigid, aromatic structure of the pyridine ring makes nicotinic acid derivatives attractive components for functional materials. this compound, with its reactive handle, is particularly well-suited for incorporation into larger molecular and supramolecular structures.
Potential applications in this domain include:
Coordination Polymers and Metal-Organic Frameworks (MOFs): The pyridine nitrogen can act as a ligand to coordinate with metal centers. The chloromethyl group can be used for post-synthetic modification, allowing for the introduction of other functional groups within the pores of the MOF, tailoring the material for applications in gas storage, separation, or catalysis.
Organic Electronics: Pyridine-containing molecules are often used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The chloromethyl group provides a convenient point of attachment for incorporating the nicotinate unit into conjugated polymers or other functional organic materials.
Liquid Crystals: The rod-like shape of the molecule could be exploited in the design of new liquid crystalline materials.
Supramolecular Assembly: The molecule can be functionalized to include recognition motifs for self-assembly into complex, ordered structures through non-covalent interactions like hydrogen bonding or π-π stacking.
Design of Next-Generation Synthetic Routes with Enhanced Efficiency and Atom Economy
A central tenet of green chemistry is the principle of atom economy, which measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final desired product. primescholars.comwjpps.com Reactions with high atom economy minimize waste, reduce costs, and enhance sustainability. monash.edu
The synthesis of this compound and its derivatives offers significant opportunities for improvement in this regard. Traditional syntheses of related compounds often employ harsh chlorinating agents like thionyl chloride, which have poor atom economy and generate corrosive byproducts. Future research will focus on developing next-generation synthetic routes that address these shortcomings.
Key strategies for enhancing efficiency and atom economy include:
Catalytic Approaches: Replacing stoichiometric reagents with catalytic ones. For example, developing a catalytic method for chloromethylation would be a significant improvement over traditional methods.
Greener Reagents: Sourcing more environmentally benign chlorinating agents that produce less harmful byproducts.
Table 3: Comparison of Synthetic Strategies by Atom Economy
| Strategy | Traditional Approach | Improved (Next-Gen) Approach |
| Chlorination | Use of stoichiometric SOCl₂ or PCl₅. | Development of catalytic chlorination or use of reagents with benign byproducts (e.g., HCl). |
| Coupling Reactions | Wittig reaction (generates triphenylphosphine oxide waste). | Heck or Suzuki coupling (catalytic, higher atom economy). |
| Overall Process | Multi-step synthesis with protection/deprotection steps. | Convergent synthesis, one-pot reactions, or flow processes to minimize steps and purification. |
Opportunities for Interdisciplinary Research and Novel Therapeutic Scaffolds
The pyridine nucleus is a privileged scaffold in medicinal chemistry, appearing frequently in the structures of approved drugs. Pyridine derivatives are notably present in kinase inhibitors, a critical class of therapeutics in oncology. The structure of this compound makes it an attractive starting point for the synthesis of novel therapeutic agents. The chloromethyl group serves as a versatile electrophilic handle, allowing for the facile introduction of various nucleophilic groups to build molecular complexity and explore structure-activity relationships.
This potential opens up numerous avenues for interdisciplinary research, bridging synthetic chemistry with pharmacology, computational chemistry, and chemical biology. Future directions include:
Design of Kinase Inhibitors: Using this compound as a scaffold to synthesize libraries of compounds for screening against various protein kinases implicated in disease.
Fragment-Based Drug Discovery: Employing the compound as a fragment for binding studies with biological targets, followed by structure-guided elaboration into more potent leads.
Computational Modeling: Using DFT calculations and other computational tools to predict the reactivity of the molecule and to design derivatives with optimal binding properties for specific protein targets.
The convergence of advanced synthesis techniques (flow chemistry, photocatalysis), materials science applications, and medicinal chemistry potential ensures that this compound will be a compound of significant research interest for the foreseeable future.
Q & A
Q. What are the established synthetic pathways for Ethyl 4-(chloromethyl)nicotinate, and what catalysts are typically employed in these reactions?
this compound is synthesized via nucleophilic substitution or esterification of nicotinic acid derivatives. For analogous compounds, chloromethylation of ethyl nicotinate precursors is achieved using catalysts like triethylamine or potassium hydroxide, which facilitate substituent introduction at the pyridine ring’s 4-position. Solvents such as DMF or THF are critical for controlling reaction kinetics, with optimal temperatures ranging from 40–60°C. Phase-transfer catalysts may enhance efficiency in biphasic systems .
Q. How is the structural integrity of this compound confirmed post-synthesis?
Structural confirmation requires multi-technique characterization:
- NMR Spectroscopy : H and C NMR identify substituent positions (e.g., chloromethyl protons at δ 4.5–5.0 ppm and ester carbonyl at ~170 ppm).
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] peak at m/z 216.07 for CHClNO).
- IR Spectroscopy : Ester C=O stretches (~1720 cm) and C-Cl vibrations (~650 cm) confirm functional groups .
Q. What are the recommended storage conditions and solubility considerations for this compound in experimental settings?
Store the compound at 2–8°C in airtight, light-resistant containers to prevent hydrolysis. Solubility varies:
- Polar solvents : Fully soluble in DMSO or DMF at 10 mM.
- Aqueous systems : Requires co-solvents (e.g., 10% Cremophor EL) for in vitro assays.
- Stability : Decomposes above 60°C; avoid prolonged exposure to moisture. For long-term storage (–80°C), use within 6 months .
Advanced Research Questions
Q. How can researchers optimize the reaction yield of this compound when dealing with competing side reactions?
Optimization strategies include:
- Catalyst screening : Triethylamine reduces N-alkylation byproducts compared to KCO (yield increase from 67% to 83%).
- Solvent effects : Acetonitrile improves chloromethyl group reactivity over DCM.
- Stoichiometry : A 1.2:1 molar ratio of chloromethylating agent to precursor minimizes dimerization.
- In-line monitoring : HPLC-MS or TLC tracks reaction progress to terminate at peak yield .
Q. What analytical challenges arise in quantifying this compound in complex mixtures, and what methodologies address these issues?
Challenges include matrix interference and low volatility. Solutions:
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves baseline separation.
- Detection : UV-Vis at 254 nm (for aromatic rings) or tandem MS (MRM mode) enhances specificity.
- Sample prep : Solid-phase extraction (SPE) with C8 cartridges removes hydrophobic contaminants .
Q. How do steric and electronic factors influence the reactivity of the chloromethyl group in this compound during nucleophilic substitution reactions?
The chloromethyl group’s reactivity is modulated by:
- Steric hindrance : The 4-position on the pyridine ring reduces steric bulk, favoring S2 mechanisms.
- Electronic effects : Electron-withdrawing ester groups at the 3-position enhance leaving-group ability (Cl).
- Solvent polarity : Polar aprotic solvents stabilize transition states, accelerating substitution rates. Computational studies (DFT) can predict regioselectivity in complex systems .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
